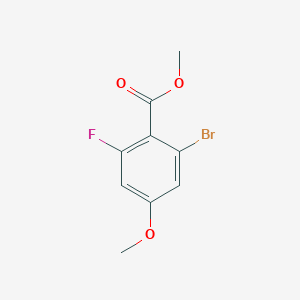Methyl 2-bromo-6-fluoro-4-methoxybenzoate
CAS No.: 2091385-56-5
Cat. No.: VC11668753
Molecular Formula: C9H8BrFO3
Molecular Weight: 263.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2091385-56-5 |
|---|---|
| Molecular Formula | C9H8BrFO3 |
| Molecular Weight | 263.06 g/mol |
| IUPAC Name | methyl 2-bromo-6-fluoro-4-methoxybenzoate |
| Standard InChI | InChI=1S/C9H8BrFO3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,1-2H3 |
| Standard InChI Key | WTRNAKFBZCKRQI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C(=C1)Br)C(=O)OC)F |
| Canonical SMILES | COC1=CC(=C(C(=C1)Br)C(=O)OC)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Methyl 2-bromo-6-fluoro-4-methoxybenzoate belongs to the class of substituted benzoate esters, characterized by a benzene ring functionalized with bromine, fluorine, and methoxy groups at positions 2, 6, and 4, respectively. The parent structure features a carboxylate ester group (-COOCH₃) at position 1, with substituents arranged in a meta and para configuration relative to one another.
Table 1: Key Molecular Descriptors of Methyl 4-Bromo-2-Fluoro-6-Methoxybenzoate (Structural Analog)
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrFO₃ |
| Molecular Weight | 263.060 g/mol |
| Exact Mass | 261.964 g/mol |
| Boiling Point | 300.3°C at 760 mmHg |
| LogP (Partition Coefficient) | 2.38 |
| Polar Surface Area | 35.53 Ų |
The analog’s high boiling point and moderate lipophilicity (LogP = 2.38) suggest suitability for high-temperature reactions and solubility in organic solvents .
Nomenclature Considerations
Discrepancies in substituent positioning between the target compound and its analog highlight the importance of IUPAC naming conventions. For methyl 2-bromo-6-fluoro-4-methoxybenzoate, the numbering begins at the ester group (position 1), with bromine at position 2, fluorine at position 6, and methoxy at position 4. This contrasts with the analog methyl 4-bromo-2-fluoro-6-methoxybenzoate, where substituents occupy positions 4 (Br), 2 (F), and 6 (OCH₃) . Such positional isomerism significantly alters reactivity and physicochemical properties.
Synthesis and Manufacturing
Diazotization and Bromination Strategies
While no direct synthesis route for methyl 2-bromo-6-fluoro-4-methoxybenzoate is documented, patented methods for structurally related bromo-fluoro-methylphenols offer transferable insights. For example, the preparation of 2-bromo-4-fluoro-6-methylphenol involves a two-step process:
-
Diazotization Hydrolysis: 2-Methyl-4-fluoroaniline undergoes diazotization with nitrosyl sulfuric acid, followed by hydrolysis to yield 2-methyl-4-fluorophenol .
-
Bromination: The phenol intermediate is brominated using bromine and hydrogen peroxide in a mixed solvent system (e.g., chloroform/water) at低温 conditions (-10°C to 5°C) .
Table 2: Optimized Bromination Conditions from Patent CN111825531B
| Parameter | Value |
|---|---|
| Molar Ratio (Phenol:Br₂:H₂O₂) | 1:0.54–0.6:0.7–0.8 |
| Reaction Temperature | -10°C to 5°C |
| Solvent System | Chloroform/Water |
| Yield | 94–95% |
Adapting this methodology to the target compound would require substituting the phenol intermediate with a suitably protected benzoic acid derivative, followed by esterification.
Esterification Pathways
The methyl ester group in benzoate derivatives is typically introduced via Fischer esterification (acid-catalyzed reaction of benzoic acid with methanol) or via alkylation of the carboxylate salt. Given the sensitivity of halogen substituents to acidic conditions, a milder approach using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) may be preferable .
Physicochemical Properties
Thermal Stability and Phase Behavior
The structural analog methyl 4-bromo-2-fluoro-6-methoxybenzoate exhibits a boiling point of 300.3°C at atmospheric pressure, indicative of strong intermolecular interactions (e.g., dipole-dipole, halogen bonding) . The methoxy group’s electron-donating effects likely enhance aromatic ring stability, while bromine’s polarizability contributes to elevated melting points (though experimental data for the exact compound remains unpublished).
Solubility and Partitioning
With a calculated LogP of 2.38, the analog demonstrates moderate lipophilicity, favoring solubility in dichloromethane, chloroform, and ethyl acetate over polar solvents like water . This property aligns with its use in organic synthesis, where partitioning between aqueous and organic phases facilitates purification.
Applications in Chemical Synthesis
Pharmaceutical Intermediates
Bromo-fluoro-benzoate esters serve as key intermediates in the synthesis of kinase inhibitors and antipsychotic agents. For instance, selective bromination at the ortho position relative to electron-withdrawing groups enables Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, a cornerstone of modern drug discovery .
Agrochemical Development
The compound’s halogenated structure lends itself to pesticidal applications, where fluorine’s electronegativity enhances membrane permeability and bromine’s steric bulk confers resistance to metabolic degradation.
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, goggles, lab coat |
| First Aid (Ingestion) | Rinse mouth, seek medical attention |
| Storage | Cool, dry, ventilated area |
Environmental Considerations
Brominated compounds require careful disposal due to potential bioaccumulation. Incineration with scrubbers is recommended to prevent hydrogen bromide emissions .
Recent Research and Innovations
Green Synthesis Advancements
Recent patents emphasize reducing bromine stoichiometry and replacing chlorinated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance process sustainability . For example, hydrogen peroxide serves as a co-oxidant in bromination reactions, minimizing bromine waste by 30–40% .
Computational Modeling
Density functional theory (DFT) studies predict that electron-withdrawing substituents (e.g., -F) at position 6 increase the electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitution at position 2 . Such insights guide regioselective functionalization strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume